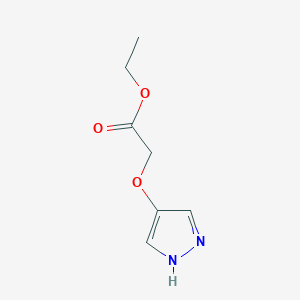

(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester

Vue d'ensemble

Description

“(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazole derivatives are synthesized from carboxylic acids and alcohols . The process involves monocarboxylic acids, in which the hydrogen atom is substituted with an alkyl radical . Esters also undergo hydrolysis reactions, i.e., disintegration under the influence of water molecules, as a result of which the carboxylic acid and alcohol are reconstituted . The hydrolysis of esters is relatively easy and it can be accelerated by the introduction of hydrogen or hydroxide ions into the system .

Chemical Reactions Analysis

Esters, including “(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is split with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .

Applications De Recherche Scientifique

Parabens and Environmental Impact

Parabens, structurally similar to "(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester" due to their ester functionalities, are extensively used as preservatives in cosmetics, food, and pharmaceuticals. Research highlights their occurrence, fate, and behavior in aquatic environments, indicating their ubiquitous presence due to continuous introduction and their biodegradability. Studies suggest a need for further investigation into their chlorinated by-products and potential health risks (Haman, Dauchy, Rosin, & Munoz, 2015).

Lactic Acid Derivatives and Green Chemistry

Lactic acid is a key hydroxycarboxylic acid produced via biomass fermentation. It serves as a precursor for various chemicals like pyruvic acid, acrylic acid, and lactate ester through green chemistry routes. These derivatives highlight the potential of biotechnological processes in replacing chemical routes for the production of environmentally friendly and sustainable chemicals (Gao, Ma, & Xu, 2011).

Pyrazolines and Neurodegenerative Disease Research

Pyrazolines, featuring a core structure potentially related to "(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester," have shown significant biological activities, especially in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase, underscore the importance of pyrazoline derivatives in medicinal chemistry and drug development (Ahsan et al., 2022).

Phthalic Acid Esters and Biological Activities

Phthalic acid esters, although different in application, share some structural similarities with esters in general. Research into naturally occurring phthalic acid esters reveals their presence in various plants, microorganisms, and algae, with studies suggesting potential biosynthesis in nature. Their allelopathic, antimicrobial, and insecticidal activities indicate a complex role in ecosystems and suggest a reconsideration of their classification as solely human-made pollutants (Huang et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-(1H-pyrazol-4-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-12-6-3-8-9-4-6/h3-4H,2,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEIHKLFAVSGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester | |

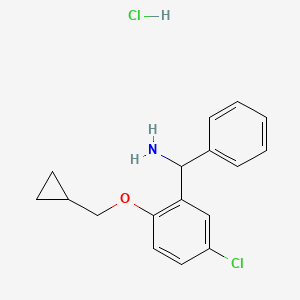

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

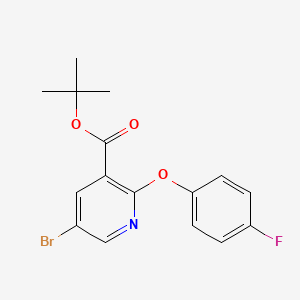

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)